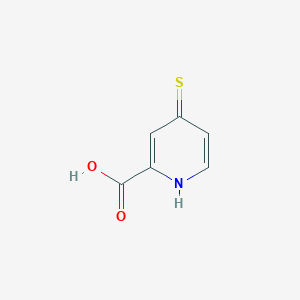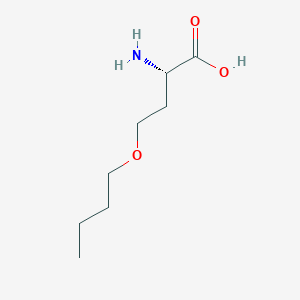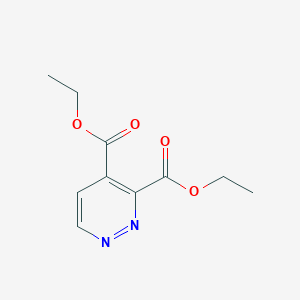
7-Fluor-2-methylchinolin-4-ol
Übersicht
Beschreibung
7-Fluoro-2-methylquinolin-4-ol (7-FQOL) is an organic compound that belongs to the quinoline family. It is a colorless, crystalline solid that is insoluble in water and has a faint odor. 7-FQOL is a versatile molecule with potential applications in both organic synthesis and scientific research. It has been used in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. In addition, 7-FQOL has been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaftliche Fortschritte
Im Bereich der Materialwissenschaft kann 7-Fluor-2-methylchinolin-4-ol verwendet werden, um neue Materialien mit einzigartigen Eigenschaften zu erforschen. Seine Fähigkeit, Komplexe mit Metallen zu bilden, könnte zur Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien führen .
Antibakterielle Anwendungen
Fluorchinolone, eine Familie von Verbindungen, zu denen auch this compound gehört, haben sich als hochgradig antibakteriell erwiesen . Sie wirken, indem sie die bakterielle DNA-Gyrase hemmen, die für die bakterielle Reproduktion unerlässlich ist .
Antineoplastische Aktivität
Forschungsstudien haben gezeigt, dass bestimmte Derivate von Fluorchinolonen, darunter this compound, eine antineoplastische Aktivität aufweisen . Diese Verbindungen können Topoisomerase II hemmen, ein Enzym, das in Krebszellen oft überexprimiert wird .
Synthese von Heterocyclen
this compound kann bei der Synthese verwandter vier- bis siebengliedriger Heterocyclen verwendet werden . Diese Heterocyclen besitzen einzigartige biologische Aktivitäten und sind in verschiedenen Forschungsbereichen von Interesse .
Wirkmechanismus
Target of Action
The primary targets of 7-Fluoro-2-methylquinolin-4-ol are currently unknown. This compound is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities
Mode of Action
As a quinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Quinoline derivatives are known to interfere with various cellular processes, including DNA replication, protein synthesis, and enzymatic activity
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and membrane permeability .
Result of Action
Given the broad biological activities of quinoline derivatives, this compound may exert diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 7-Fluoro-2-methylquinolin-4-ol may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s stability may decrease under acidic conditions, while its efficacy may vary depending on the cellular environment .
Safety and Hazards
While specific safety and hazard information for “7-Fluoro-2-methylquinolin-4-ol” is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar chemical compounds .
Biochemische Analyse
Biochemical Properties
7-Fluoro-2-methylquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 7-Fluoro-2-methylquinolin-4-ol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 7-Fluoro-2-methylquinolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 7-Fluoro-2-methylquinolin-4-ol in laboratory settings change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 7-Fluoro-2-methylquinolin-4-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 7-Fluoro-2-methylquinolin-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
7-Fluoro-2-methylquinolin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and altering metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Fluoro-2-methylquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 7-Fluoro-2-methylquinolin-4-ol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLIRLGDGAYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429515 | |
| Record name | 7-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-03-8 | |
| Record name | 7-Fluoro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18529-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



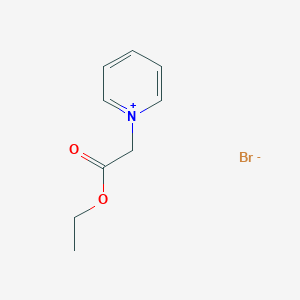



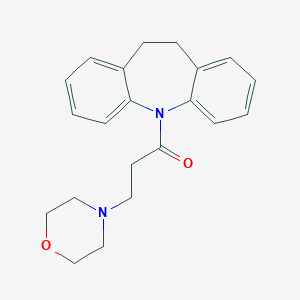
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

